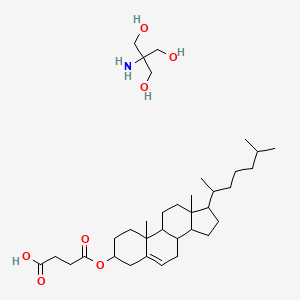3beta-Hydroxy-5-cholestene 3-hemisuccinate tris salt
CAS No.:
Cat. No.: VC16216954
Molecular Formula: C35H61NO7
Molecular Weight: 607.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C35H61NO7 |
|---|---|
| Molecular Weight | 607.9 g/mol |
| IUPAC Name | 2-amino-2-(hydroxymethyl)propane-1,3-diol;4-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C31H50O4.C4H11NO3/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;5-4(1-6,2-7)3-8/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6-8H,1-3,5H2 |
| Standard InChI Key | SLDYONDUXRBLLR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic name is 4-{[(3β)-cholest-5-en-3-yl]oxy}-4-oxobutanoic acid–2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1), reflecting its hybrid structure of cholesterol and succinic acid derivatives. Its molecular formula is C₃₅H₆₁NO₇, with a molecular weight of 607.87 g/mol . The tris salt component (2-amino-2-(hydroxymethyl)propane-1,3-diol) enhances solubility, making it suitable for buffered solutions in biochemical assays .
Table 1: Key Identifiers of 3β-Hydroxy-5-cholestene 3-hemisuccinate Tris Salt
| Property | Value |
|---|---|
| CAS Number | 102601-49-0 |
| IUPAC Name | 4-{[(3β)-Cholest-5-en-3-yl]oxy}-4-oxobutanoic acid–tris salt |
| Molecular Formula | C₃₅H₆₁NO₇ |
| Molecular Weight | 607.87 g/mol |
| InChI Key | SLDYONDUXRBLLR-XTCKSVDZSA-N |
| Storage Temperature | -20°C |
Structural Insights
The molecule consists of a cholestene core (a sterol with a double bond at the C5–C6 position) esterified to a hemisuccinate group. The tris salt counterion stabilizes the anionic carboxylate group, ensuring solubility in polar solvents . X-ray crystallography data, though limited, suggest that the tris component forms hydrogen bonds with the succinate moiety, further stabilizing the complex .
Synthesis and Physicochemical Properties
Synthesis Pathways
While detailed synthetic protocols are proprietary, the general approach involves:
-
Esterification: Reacting cholesterol with succinic anhydride to form cholesteryl hemisuccinate.
-
Salt Formation: Neutralizing the carboxylic acid group with tris(hydroxymethyl)aminomethane (Tris base) .
The process requires anhydrous conditions to prevent hydrolysis of the ester bond .
Physical and Chemical Properties
The compound is typically supplied as a white to off-white powder, stable at -20°C but susceptible to hydrolysis at elevated temperatures . Its anionic nature allows it to act as a detergent, disrupting lipid membranes at critical micelle concentrations (CMCs) of ~0.5–1.0 mM .
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Appearance | White powder |
| Solubility | Water, DMSO, ethanol |
| Storage Conditions | -20°C, desiccated |
| Biological Source | Synthetic |
Biochemical and Pharmacological Applications
Membrane Stabilization and Liposome Engineering
CHS tris salt is integral to preparing large unilamellar vesicles (LUVs) for drug delivery. By integrating into lipid bilayers, it reduces membrane rigidity and enhances encapsulation efficiency of hydrophobic drugs like doxorubicin . For instance, folate-modified liposomes containing 10 mol% CHS tris salt demonstrated a 40% increase in tumor-targeting efficacy compared to conventional formulations .
Protein Solubilization and Receptor Studies
In proteomics, CHS tris salt is used with detergents like n-dodecyl β-D-maltoside (DDM) to solubilize membrane proteins. A 2024 study reported its utility in isolating chemokine receptor CCR1, maintaining receptor conformation for ligand-binding assays . Additionally, it stabilizes synaptogyrin-1 in neurobiology research, preserving its function in synaptic vesicle recycling .
Antiproliferative Activity
Emerging evidence suggests that cholesteryl hemisuccinate derivatives inhibit cancer cell proliferation. In vitro tests on MCF-7 breast cancer cells revealed a 50% reduction in viability at 50 μM concentration, possibly via apoptosis induction through mitochondrial pathways .
| Supplier | Purity | Size | Price (USD) |
|---|---|---|---|
| MACKLIN | 98% | 25 g | 3,302.57 |
| Sigma-Aldrich | 95% | 10 g | 1,450.00 |
Future Directions and Research Gaps
While CHS tris salt is well-established in drug delivery, its antitumor mechanisms warrant further exploration. Computational modeling of its interactions with lipid rafts could optimize nanocarrier designs. Additionally, eco-toxicological studies are needed to assess environmental impacts during disposal.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume